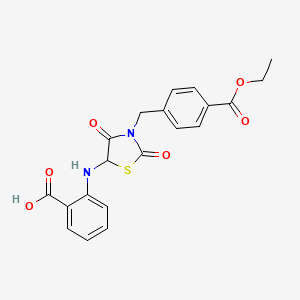
N1-(2-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H18ClN3O4S2 and its molecular weight is 427.92. The purity is usually 95%.
BenchChem offers high-quality N1-(2-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
The indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties . These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The presence of the indole nucleus, which is structurally related to the compound, suggests potential for the development of new antiviral agents.
Anti-inflammatory Properties
Indole derivatives are also known for their anti-inflammatory effects . The compound’s structural relation to indole suggests that it may be useful in the development of new anti-inflammatory drugs, which could be beneficial for treating conditions like arthritis or inflammatory bowel disease.
Anticancer Potential
Compounds with an indole nucleus have been found to possess anticancer activities . They can bind with high affinity to multiple receptors, which is crucial in the development of new cancer therapies. The compound’s similarity to indole derivatives indicates a potential application in cancer research, particularly in the synthesis of new therapeutic agents.
Antimicrobial Efficacy
The indole scaffold is present in many bioactive compounds that exhibit antimicrobial properties . This suggests that the compound could be explored for its efficacy against a variety of microbial infections, potentially leading to the development of new antibiotics.
Antidiabetic Applications
Indole derivatives have been reported to show antidiabetic effects . By influencing the receptors involved in glucose metabolism, these compounds could be used to develop new treatments for diabetes mellitus.
Neuroprotective Effects
Piperidine derivatives, which are structurally related to the compound, have been associated with neuroprotective effects . This indicates that the compound could be researched for its potential to protect neuronal cells, which might be beneficial in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S2/c18-13-6-1-2-7-14(13)20-17(23)16(22)19-11-12-5-3-9-21(12)27(24,25)15-8-4-10-26-15/h1-2,4,6-8,10,12H,3,5,9,11H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIOVRFNGUJVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

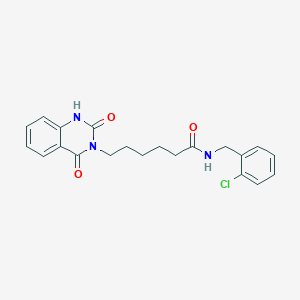
![4-methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3009892.png)
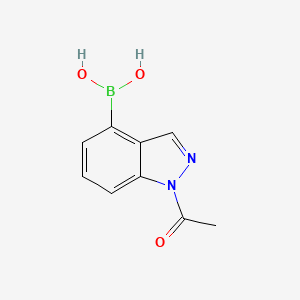

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3009897.png)

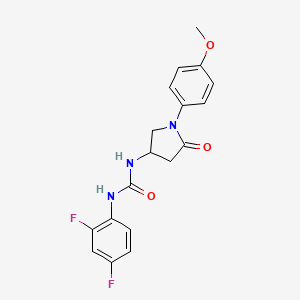
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3009901.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B3009905.png)
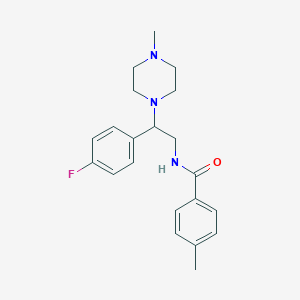
![2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B3009907.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone](/img/structure/B3009912.png)
